![molecular formula C20H17O4P B187152 1,3-Benzodioxol-5-yl(diphenylphosphoryl)methanol CAS No. 5255-64-1](/img/structure/B187152.png)
1,3-Benzodioxol-5-yl(diphenylphosphoryl)methanol
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Overview
Description
1,3-Benzodioxol-5-yl(diphenylphosphoryl)methanol, commonly known as safrole, is a colorless to pale yellow oily liquid with a sweet, spicy odor. It is a natural constituent of several essential oils, including sassafras oil, which is obtained from the root bark of sassafras trees. The compound has been widely studied for its potential medicinal properties, particularly in the field of cancer research.
Mechanism of Action
The mechanism of action of safrole is not fully understood, but it is believed to involve several pathways. One proposed mechanism is the inhibition of topoisomerase II, which is an enzyme that is essential for DNA replication and repair. Safrole has also been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
Safrole has been found to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One advantage of using safrole in lab experiments is its availability. The compound can be easily synthesized from eugenol, which is readily available. However, one limitation is its potential toxicity. Safrole has been found to be toxic to the liver and can cause liver damage in high doses.
Future Directions
There are several future directions for research on safrole. One area of interest is the development of new anticancer drugs based on the compound. Another area of research is the study of the compound's potential for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of safrole and its potential side effects.
Synthesis Methods
Safrole can be synthesized from eugenol, which is a natural phenol found in several essential oils, including clove oil. The synthesis involves several steps, including the conversion of eugenol to isoeugenol, which is then converted to safrole using a series of chemical reactions.
Scientific Research Applications
Safrole has been extensively studied for its potential anticancer properties. Several studies have shown that the compound has the ability to inhibit the growth of cancer cells in vitro and in vivo. It has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the treatment of cancer.
properties
CAS RN |
5255-64-1 |
---|---|
Product Name |
1,3-Benzodioxol-5-yl(diphenylphosphoryl)methanol |
Molecular Formula |
C20H17O4P |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl(diphenylphosphoryl)methanol |
InChI |
InChI=1S/C20H17O4P/c21-20(15-11-12-18-19(13-15)24-14-23-18)25(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13,20-21H,14H2 |
InChI Key |
NZQPYVLMEYQPGN-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(O)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(O)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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